4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid
Description
4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid is a brominated aromatic compound featuring a benzoic acid core substituted with a methoxy group at the 3-position and a 5-bromothiophene-2-ylmethoxy group at the 4-position. The bromothiophene moiety introduces steric bulk and electron-withdrawing characteristics, while the dual methoxy groups enhance solubility and modulate electronic properties.
Properties
IUPAC Name |
4-[(5-bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO4S/c1-17-11-6-8(13(15)16)2-4-10(11)18-7-9-3-5-12(14)19-9/h2-6H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPTXIFDAOSQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 3-methoxybenzoic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, used to deprotonate the carboxylic acid group and activate the compound for further reactions.
Oxidizing Agents: Such as potassium permanganate, used to oxidize the methoxy groups.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with enzymes and receptors, potentially inhibiting their activity. The methoxybenzoic acid group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Spectroscopic Data for Selected Compounds
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Target Compound | 3.85 (s, 3H, OCH₃), 5.20 (s, 2H, OCH₂) | 167.5 (COOH), 56.1 (OCH₃) | 343.0 [M+H]⁺ |
| 4-(5-Bromothiophen-2-yl)benzoic acid | 7.80–8.10 (m, aromatic H) | 167.8 (COOH), 121.5 (Br-C) | 297.1 [M+H]⁺ |
| T-26c | 2.50–3.50 (m, CH₂), 6.90 (s, thienyl H) | 172.3 (C=O), 55.8 (OCH₃) | 479.5 [M+H]⁺ |
*Data inferred from analogous compounds in , and 14.
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid?
- Methodological Answer : The synthesis involves multi-step reactions, including alkylation and ester hydrolysis. Key steps include:
- Methylation : React 5-bromosalicylic acid with iodomethane (CH₃I) and potassium carbonate (K₂CO₃) at 80°C for 4 hours to introduce the methoxy group .
- Coupling : Use THF/MeOH/H₂O (3:1:1) with lithium hydroxide (LiOH) to hydrolyze esters to carboxylic acids under reflux .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating intermediates.
- Critical Parameters : Reaction time, temperature, and anhydrous conditions (e.g., nitrogen atmosphere) to prevent side reactions.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy and bromothiophene groups) via ¹H and ¹³C NMR. uses NMR to validate intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and purity.
- HPLC : Assess purity (>95%) using reversed-phase C18 columns with UV detection at 254 nm.
- Infrared (IR) Spectroscopy : Identify functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Control Moisture : Use anhydrous solvents and nitrogen atmospheres during sensitive steps (e.g., coupling reactions) .
- Standardize Reaction Times : Over-reaction can lead to byproducts (e.g., demethylation or oxidation).
- Cross-Validate : Compare spectral data (NMR, IR) with literature or computational predictions (e.g., DFT-generated spectra) .
Advanced Research Questions
Q. How can density functional theory (DFT) studies enhance understanding of this compound’s reactivity?
- Methodological Answer : DFT calculations predict:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., bromothiophene vs. benzoic acid regions) .
- HOMO-LUMO Gaps : Correlate electronic properties with biological activity (e.g., biofilm inhibition in ) .
- Vibrational Modes : Assign IR/Raman peaks to specific bonds (e.g., methoxy C-O stretches) using frequency calculations .
- Example : applied DFT to a structurally similar compound, revealing stabilization via intramolecular hydrogen bonding .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antibacterial efficacy)?
- Methodological Answer :
- Assay Standardization : Use consistent bacterial strains (e.g., Staphylococcus aureus biofilms in ) and controls (DMSO for solubility, known inhibitors like rifampicin) .
- Purity Verification : Impurities (e.g., unreacted bromothiophene) may skew results. Validate via HPLC and elemental analysis.
- Dose-Response Curves : Compare IC₅₀ values across studies to identify potency thresholds. Adjust for solvent effects (e.g., DMSO concentration ≤1% v/v) .
Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced bioactivity?
- Methodological Answer :
- Modify Substituents : Replace the methoxy group with ethoxy or hydroxy groups to alter lipophilicity (logP) and membrane permeability.
- Bioisosteres : Substitute bromothiophene with chlorothiophene or furan to test halogen-dependent interactions.
- In Silico Docking : Use tools like AutoDock to predict binding to bacterial targets (e.g., GroEL/ES chaperones in ) .
Q. What crystallographic techniques elucidate molecular packing and intermolecular interactions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve hydrogen bonding (e.g., carboxylic acid dimers) and π-π stacking between aromatic rings.
- Powder XRD : Compare experimental patterns with simulated data from DFT-optimized structures .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphs affecting bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
